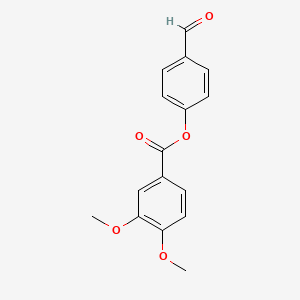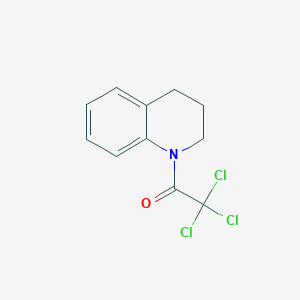![molecular formula C18H19FN2O2 B5802981 2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide is a chemical compound that is commonly referred to as "DAA-1097." It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
作用機序
DAA-1097 works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are molecules that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, DAA-1097 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
DAA-1097 has been shown to have several biochemical and physiological effects. In cancer research, DAA-1097 has been shown to induce apoptosis in cancer cells and inhibit their growth. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
実験室実験の利点と制限
One advantage of DAA-1097 is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one limitation of DAA-1097 is that it is not very selective for FAAH and can also inhibit other enzymes in the body. This can lead to unwanted side effects and limit its therapeutic potential.
将来の方向性
There are several future directions for the study of DAA-1097. One direction is to develop more selective inhibitors of FAAH that do not have unwanted side effects. Another direction is to study the effects of DAA-1097 in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of DAA-1097 and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, DAA-1097 is a small molecule inhibitor that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves inhibiting the activity of FAAH, which can lead to a reduction in pain and inflammation. While DAA-1097 has several advantages for laboratory experiments, it also has limitations that need to be addressed. Future research directions for DAA-1097 include developing more selective inhibitors, studying its effects in combination with other therapies, and further understanding its mechanism of action.
合成法
The synthesis of DAA-1097 involves several steps. The first step involves the reaction of 4-fluoroaniline with 2,2-dimethylpropanoic anhydride, which results in the formation of 4-fluoro-N-(2,2-dimethylpropanoyl)aniline. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form DAA-1097.
科学的研究の応用
DAA-1097 has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DAA-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
特性
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXWWHSVCHISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)



![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)